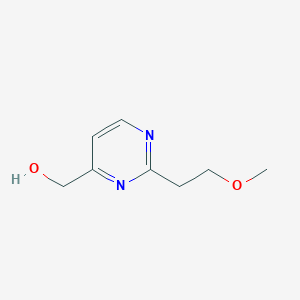

(2-(2-Methoxyethyl)pyrimidin-4-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

[2-(2-methoxyethyl)pyrimidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-5-3-8-9-4-2-7(6-11)10-8/h2,4,11H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUDHHCWNZRZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC=CC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344331-84-5 | |

| Record name | (2-(2-methoxyethyl)pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification and Nomenclature of Pyrimidine Methanol Derivatives

(2-(2-Methoxyethyl)pyrimidin-4-yl)methanol belongs to the family of pyrimidine (B1678525) methanol (B129727) derivatives. This classification signifies that the core molecular structure is a pyrimidine—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3—which is substituted with a hydroxymethyl group (-CH₂OH). cymitquimica.com The specific nature of this compound is defined by the additional substituent, a 2-methoxyethyl group (-CH₂CH₂OCH₃), attached to the pyrimidine ring.

The nomenclature is determined by the positions of these substituents on the pyrimidine core. The methoxyethyl group is located at the C2 position, and the methanol group is at the C4 position, leading to its systematic name.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Common Name | This compound |

| IUPAC Name | [2-(2-methoxyethyl)pyrimidin-4-yl]methanol uni.lu |

| Molecular Formula | C₈H₁₂N₂O₂ uni.lu |

The presence of the hydroxyl group and the ether linkage, in addition to the nitrogen atoms in the aromatic ring, provides multiple sites for potential chemical modification, making it a versatile building block in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 168.19 g/mol |

| Monoisotopic Mass | 168.08987 Da uni.lu |

| XlogP (Predicted) | -0.5 uni.lu |

| Hydrogen Bond Donors | 1 |

Overview of Research Significance in Organic Synthesis and Advanced Materials Science

The primary significance of (2-(2-Methoxyethyl)pyrimidin-4-yl)methanol in academic research lies in its role as a functionalized intermediate in organic synthesis. The pyrimidine (B1678525) scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds, including antimicrobial, antiviral, and antitumor agents. mdpi.commdpi.com Functionalized pyrimidines like this one serve as versatile starting points for constructing more complex molecules.

In organic synthesis, the compound offers two key reactive sites: the primary alcohol of the methanol (B129727) group and the pyrimidine ring itself. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as halides or esters, enabling chain extension or coupling with other molecules. For instance, analogous pyrimidine-5-yl-methanol derivatives are used as intermediates in the synthesis of kinase inhibitors for cancer treatment. chemicalbook.com The pyrimidine ring can also participate in various coupling reactions to build more elaborate molecular architectures.

While direct applications of this compound in advanced materials science are not extensively documented, its structure suggests potential utility. Heterocyclic compounds are integral to the design of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The combination of the electron-deficient pyrimidine ring and the flexible methoxyethyl side chain could be exploited to synthesize novel ligands for coordination chemistry or monomers for polymers with specific electronic or physical properties.

Contextualization Within Contemporary Heterocyclic Chemistry and Methodological Advancements

The study and application of (2-(2-Methoxyethyl)pyrimidin-4-yl)methanol are situated within a dynamic period of innovation in heterocyclic chemistry. Traditional methods for pyrimidine (B1678525) synthesis often required harsh conditions and offered limited scope. However, contemporary research has introduced a host of sophisticated and efficient synthetic strategies.

Modern advancements relevant to the synthesis of highly functionalized pyrimidines include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Sonogashira couplings have become standard for modifying pyrimidine cores, allowing for the precise introduction of various substituents. researchgate.net

Direct C-H Functionalization: This rapidly evolving area focuses on activating and functionalizing the carbon-hydrogen bonds of the pyrimidine ring directly, avoiding the need for pre-functionalized starting materials and thus improving atom economy. colab.ws

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. organic-chemistry.org Recent examples include iridium-catalyzed syntheses of pyrimidines from amidines and alcohols, and ZnCl₂-catalyzed three-component couplings. researchgate.netorganic-chemistry.org

These methodological advancements provide more efficient, selective, and environmentally benign pathways to synthesize compounds like this compound and its derivatives, thereby accelerating their exploration in various scientific fields. nih.gov

Scope and Objectives for Comprehensive Research on 2 2 Methoxyethyl Pyrimidin 4 Yl Methanol

Retrosynthetic Analysis and Key Disconnections for the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the primary disconnections focus on the formation of the pyrimidine ring and the introduction of the substituents at the C2 and C4 positions.

A primary retrosynthetic disconnection breaks the bonds forming the pyrimidine ring. This suggests a convergent synthesis where the substituted side chains are incorporated into the acyclic precursors. The key disconnections can be visualized as follows:

C-N Bond Disconnections: The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms. A common strategy involves disconnecting the C-N bonds, leading back to a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine or a related nitrogen-containing species. In this case, the methoxyethyl group would be part of the amidine precursor, and the hydroxymethyl group (or a precursor) would be attached to the three-carbon backbone.

Functional Group Interconversion (FGI): The methanol (B129727) group at the C4 position can be retrosynthetically derived from a more stable or synthetically convenient functional group, such as an ester or a carboxylic acid. This simplifies the synthesis of the pyrimidine core, with the reduction to the alcohol performed in a later step.

This analysis leads to a plausible synthetic strategy starting from simpler building blocks, which will be elaborated upon in the subsequent sections.

Established Synthetic Routes to Pyrimidine Cores Relevant to this compound

The construction of the pyrimidine core is a well-established field in organic chemistry, with several reliable methods that can be adapted for the synthesis of this compound.

Cyclocondensation Approaches to Pyrimidine Ring Formation

Cyclocondensation reactions are a primary method for constructing the pyrimidine ring. nih.govasianpubs.org These reactions typically involve the condensation of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dielectrophile).

A general and widely used method is the reaction of an amidine with a β-dicarbonyl compound or its equivalent. For the target molecule, this would involve the reaction of 3-methoxypropanimidamide (B2584157) with a functionalized three-carbon component. The choice of the three-carbon component is crucial for introducing the C4-methanol substituent.

| Precursor 1 (Amidine) | Precursor 2 (1,3-Dielectrophile) | Resulting Pyrimidine Core |

| 3-Methoxypropanimidamide | Ethyl 4-hydroxy-3-oxobutanoate | 4-(Hydroxymethyl)-2-(2-methoxyethyl)pyrimidine |

| 3-Methoxypropanimidamide | Ethyl 3-oxobutanoate | 2-(2-Methoxyethyl)-4-methylpyrimidine (requires further functionalization) |

This approach offers a straightforward route to the core structure, with the substituents already in place or requiring minimal subsequent modification. Multicomponent reactions, which combine three or more reactants in a single step, also represent an efficient cyclocondensation strategy. mdpi.com

Cross-Coupling Strategies for Pyrimidine Annulation

Modern synthetic chemistry has seen the rise of cross-coupling reactions as powerful tools for the formation of C-C and C-N bonds. While often used for the functionalization of a pre-existing pyrimidine ring, some strategies employ cross-coupling for the ring's construction. For instance, a palladium-catalyzed cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition can be envisioned for the synthesis of fused pyrimidine systems, and similar principles could be adapted for monocyclic pyrimidines. rsc.org

More commonly, cross-coupling reactions like the Suzuki or Stille couplings are employed to introduce substituents onto a pre-formed pyrimidine ring. nih.govtandfonline.comacs.org For example, a 2-chloro or 2-bromopyrimidine (B22483) could be coupled with a suitable organometallic reagent to introduce the 2-methoxyethyl side chain.

Green Chemistry Principles in Pyrimidine Synthesis

Traditional methods for pyrimidine synthesis often rely on harsh reagents and organic solvents. rasayanjournal.co.in Green chemistry principles aim to reduce the environmental impact of chemical processes. powertechjournal.combenthamdirect.com In the context of pyrimidine synthesis, this can be achieved through several approaches:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. powertechjournal.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance efficiency. benthamdirect.com

Use of Greener Solvents: Replacing hazardous solvents with water, ionic liquids, or supercritical fluids can minimize environmental pollution. rasayanjournal.co.in

Catalysis: The use of reusable solid-supported catalysts or biocatalysts can lead to more sustainable processes. powertechjournal.com

The application of these principles to the synthesis of this compound could lead to a more environmentally benign and efficient manufacturing process.

Specific Approaches for Installing the Methoxyethyl and Methanol Substituents in this compound

Strategies for Introducing the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group can be introduced in two primary ways: either as part of a precursor in a cyclocondensation reaction or by functionalization of a pre-formed pyrimidine ring.

Incorporation via Cyclocondensation: As mentioned in the retrosynthetic analysis, the most direct approach is to use 3-methoxypropanimidamide as the amidine component in a reaction with a suitable 1,3-dicarbonyl compound. This incorporates the desired side chain from the outset.

Post-formation Functionalization: An alternative strategy involves starting with a pyrimidine ring bearing a leaving group (e.g., a chlorine or bromine atom) at the 2-position. This intermediate can then undergo a nucleophilic substitution or a cross-coupling reaction.

Regioselective Functionalization at the Pyrimidine 4-Position for Methanol Group Formation

The introduction of a methanol group at the C4 position of the pyrimidine ring is a critical transformation in the synthesis of the target compound. This can be accomplished through the functionalization of a pre-existing substituent at this position, primarily through reduction or addition reactions.

Reduction of Pyrimidine Carboxylic Acid Esters or Nitriles

A common and effective method for the synthesis of this compound involves the reduction of a corresponding pyrimidine-4-carboxylic acid ester or pyrimidine-4-carbonitrile (B1589050). These precursors can be synthesized through established pyrimidine ring-forming reactions.

The general reaction scheme for the reduction of a pyrimidine-4-carboxylic acid ester is as follows:

Scheme 1: General reduction of a pyrimidine-4-carboxylic acid ester to a pyrimidine-4-methanol.

Similarly, the reduction of a pyrimidine-4-carbonitrile would also be expected to yield the corresponding primary alcohol after hydrolysis of the intermediate imine.

Table 1: Examples of Reagents and Conditions for Ester to Alcohol Reduction

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Product | Reference |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄ | Tetrahydrofuran | Not specified | (2-(Methylthio)pyrimidin-5-yl)methanol | researchgate.net |

| General Carboxylic Esters | LiAlH₄ | Diethyl ether, THF | Reflux | Primary Alcohol | byjus.commasterorganicchemistry.com |

| General Carboxylic Acids | LiAlH₄ | THF | Reflux | Primary Alcohol | chemistrysteps.com |

Organometallic Additions to Pyrimidine Carbaldehydes or Ketones

An alternative strategy for the formation of the methanol group at the 4-position involves the addition of an organometallic reagent to a pyrimidine-4-carbaldehyde (B152824) or a corresponding ketone. This approach allows for the formation of a new carbon-carbon bond, which can then be further manipulated if necessary, or in the case of using a formaldehyde (B43269) equivalent, directly yield the hydroxymethyl group.

Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes and ketones to form alcohols. organic-chemistry.orglibretexts.org The reaction of a pyrimidine-4-carbaldehyde with a Grignard reagent, for example, would yield a secondary alcohol. To obtain the primary methanol group, a formaldehyde equivalent or a subsequent oxidation/reduction sequence would be necessary.

While a direct example for the synthesis of this compound using this method is not available in the reviewed literature, studies on the addition of Grignard reagents to other pyrimidine systems have been reported. For instance, the reaction of Grignard reagents with 4-amino-5-cyanopyrimidines has been shown to proceed, indicating the compatibility of the pyrimidine ring with these strong nucleophiles under certain conditions. nih.govnih.gov The reactivity of the C4 position in halopyrimidines towards organolithium reagents has also been demonstrated to be generally preferred over the C2 position, supporting the feasibility of regioselective functionalization at the desired site. researchgate.net

Table 2: General Conditions for Organometallic Additions to Carbonyls

| Carbonyl Substrate | Organometallic Reagent | Solvent | General Product | Reference |

| Aldehyde | Grignard Reagent (RMgX) | Diethyl ether, THF | Secondary Alcohol | organic-chemistry.org |

| Ketone | Grignard Reagent (RMgX) | Diethyl ether, THF | Tertiary Alcohol | organic-chemistry.org |

| Aldehyde | Organolithium Reagent (RLi) | Diethyl ether, THF | Secondary Alcohol | libretexts.org |

| Ketone | Organolithium Reagent (RLi) | Diethyl ether, THF | Tertiary Alcohol | libretexts.org |

Novel Synthetic Pathways and Methodological Advancements for this compound

In addition to classical methods, modern synthetic organic chemistry offers a range of novel techniques that can potentially be applied to the synthesis of this compound with enhanced selectivity, efficiency, and sustainability.

Chemo- and Regioselective Synthesis Utilizing Transition Metal Catalysis

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. nih.govmdpi.com While a specific transition-metal-catalyzed hydroxymethylation at the C4 position of a 2-substituted pyrimidine has not been explicitly reported for the target molecule, related transformations suggest the potential of this approach. For instance, palladium-catalyzed cross-coupling reactions are widely used to introduce functional groups onto the pyrimidine ring. A possible strategy could involve the palladium-catalyzed coupling of a 4-halopyrimidine derivative with a suitable hydroxymethyl equivalent.

Furthermore, transition-metal-catalyzed C-H activation and functionalization is a rapidly developing field that could offer a more direct route to the target compound, avoiding the need for pre-functionalized starting materials. Research in this area is ongoing and holds promise for future synthetic applications.

Photochemical and Electrochemical Synthetic Approaches

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional chemical synthesis. rsc.orgreddit.com Photochemical reactions, initiated by light, can enable unique transformations that are often difficult to achieve with conventional thermal methods. For example, the photochemical C-H hydroxymethylation of pyridines, a related N-heterocycle, has been demonstrated. researchgate.net This suggests that a similar radical-based approach could potentially be developed for the direct hydroxymethylation of the 2-(2-methoxyethyl)pyrimidine core.

Electrochemical synthesis, which uses electricity to drive chemical reactions, provides another avenue for green chemistry. The electrochemical reduction of pyrimidine derivatives has been studied, and while direct conversion to the hydroxymethyl derivative from a carboxylic acid at the 4-position has not been detailed, the electrochemical reduction of carboxylic acids to alcohols is a known transformation. reddit.comosti.gov This approach could offer a milder alternative to metal hydride reagents.

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. researchgate.netresearchgate.netnih.govmdpi.com The synthesis of substituted pyrimidines has been successfully demonstrated using continuous flow reactors. researchgate.netafricacommons.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.

A potential continuous flow process for the synthesis of this compound could involve the telescoped synthesis of the pyrimidine core followed by an in-line reduction or functionalization step to introduce the methanol group. This would streamline the manufacturing process, reduce waste, and allow for on-demand production. The development of such a process would represent a significant advancement in the efficient and scalable synthesis of this important chemical intermediate.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Sustainability of Routes to this compound

Route 1: Linear Synthesis via Pinner Reaction and Subsequent Functionalization

This proposed route builds the pyrimidine core and then modifies the substituents in a linear sequence. It begins with the formation of a key intermediate, ethyl 2-(2-methoxyethyl)pyrimidine-4-carboxylate, which is then reduced to the target alcohol.

Step 1a: Synthesis of 3-methoxypropanimidamide. This involves a Pinner reaction of 3-methoxypropionitrile (B90507) with ethanol (B145695) and hydrogen chloride, followed by treatment with ammonia.

Step 1b: Condensation to form the pyrimidine ring. The 3-methoxypropanimidamide is condensed with a β-keto ester, such as ethyl 2-formyl-3-oxopropanoate, to form the pyrimidine ring.

Step 1c: Reduction of the ester. The resulting ethyl 2-(2-methoxyethyl)pyrimidine-4-carboxylate is then reduced to this compound using a reducing agent like lithium aluminium hydride (LiAlH₄).

Route 2: Convergent Synthesis via Pre-functionalized Fragments

This approach involves the synthesis of a pre-functionalized precursor that already contains the desired 4-hydroxymethyl group, or a protected version thereof, which is then used in a cyclization reaction to form the pyrimidine ring.

Step 2a: Synthesis of a protected 1,3-dicarbonyl equivalent. For example, the reaction of 1,1,3,3-tetramethoxypropane (B13500) with a protecting group to yield a suitable precursor for the C4 and C5 positions of the pyrimidine ring.

Step 2b: Condensation with 3-methoxypropanimidamide. The protected dicarbonyl equivalent is then reacted with 3-methoxypropanimidamide (prepared as in Route 1) to form the protected pyrimidine derivative.

Step 2c: Deprotection and reduction. The final step involves the removal of the protecting group to reveal the hydroxymethyl functionality. Depending on the chosen precursor, this might be a one or two-step process.

Comparative Analysis

The two routes are compared below based on key metrics of chemical synthesis.

Synthetic Efficiency:

For Route 1 , typical yields for Pinner reactions and subsequent amidine formation can be around 70-80%. The condensation to form the pyrimidine ring might proceed with a yield of 60-70%. The final reduction of the ester to an alcohol with a strong reducing agent like LiAlH₄ is generally efficient, with yields often exceeding 90%.

For Route 2 , the synthesis of the protected dicarbonyl equivalent can be complex, with yields varying widely depending on the specific reagents. The subsequent cyclization might have a moderate yield of 50-60%. The final deprotection step is usually high-yielding (>90%).

| Route | Step 1 Yield (Est.) | Step 2 Yield (Est.) | Step 3 Yield (Est.) | Overall Yield (Est.) |

|---|---|---|---|---|

| Route 1 | 75% | 65% | 90% | 43.9% |

| Route 2 | 60% | 55% | 95% | 31.4% |

Atom Economy:

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. libretexts.org A higher atom economy indicates a more efficient process with less waste generation.

For Route 1 , the Pinner reaction and the condensation step often generate stoichiometric byproducts, which lowers the atom economy. The reduction step with LiAlH₄ is notoriously atom-inefficient due to the large amount of inorganic waste produced during workup.

| Route | Key Reactions | Byproducts | Atom Economy (Qualitative) |

|---|---|---|---|

| Route 1 | Pinner Reaction, Condensation, Ester Reduction | Ammonium salts, water, metal alkoxides, aluminum salts | Moderate to Low |

| Route 2 | Protection, Condensation, Deprotection | Varies with protecting group, water | Potentially Higher |

Sustainability:

The sustainability of a synthetic route is assessed by considering factors such as the use of hazardous materials, energy consumption, and the environmental impact of waste. benthamdirect.com

Route 1 utilizes strong acids (HCl) and a highly reactive and hazardous reducing agent (LiAlH₄), which requires anhydrous conditions and careful handling. The workup of LiAlH₄ reactions also generates significant amounts of waste.

Route 2 , depending on the choice of protecting groups and reagents, could potentially be designed to be more sustainable. For instance, using catalytic methods for protection and deprotection would be advantageous. The development of multicomponent reactions, where several bonds are formed in a single operation, is a key aspect of green chemistry and could be applied to a convergent synthesis. nih.gov

Detailed Research Findings and Comparison

Efficiency: The linear approach of Route 1 is often more straightforward to optimize for yield on a laboratory scale. The reactions involved are generally reliable.

Atom Economy: Neither route is ideal from an atom economy perspective due to the nature of the condensation and reduction/protection-deprotection steps. However, avoiding strong, low-molecular-weight reducing agents like LiAlH₄ in favor of catalytic hydrogenation, if chemically feasible, would significantly improve the atom economy and sustainability of Route 1 .

Sustainability: Route 2 offers more flexibility in incorporating green chemistry principles. The choice of a recyclable catalyst for the condensation step or the use of a protecting group that can be removed under mild, environmentally benign conditions could make this route more sustainable. The use of alcohols as starting materials, which can potentially be derived from biomass, is also a consideration for sustainability. acs.org

Reactivity at the Hydroxyl Group of this compound

The primary alcohol functionality in this compound is a key site for various chemical modifications, including oxidation, esterification, etherification, and conversion into a good leaving group for subsequent nucleophilic substitution reactions.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 2-(2-methoxyethyl)pyrimidine-4-carbaldehyde, or further to the carboxylic acid, 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the selective oxidation to the aldehyde, mild oxidizing agents are typically employed. Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of benzylic and heterocyclic alcohols to their corresponding aldehydes, often performed in aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature. mdpi.comuni.lu Other reagents that can be utilized for this transformation include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC).

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or by a two-step process involving initial oxidation to the aldehyde followed by subsequent oxidation.

Table 1: Illustrative Oxidation Reactions of this compound

| Product | Reagent(s) | Solvent | Typical Conditions |

|---|---|---|---|

| 2-(2-Methoxyethyl)pyrimidine-4-carbaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature, 24-48 h |

| 2-(2-Methoxyethyl)pyrimidine-4-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature, 2-4 h |

| 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid | Potassium Permanganate (KMnO₄) | Water/Pyridine (B92270) | Reflux |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.netnih.gov Alternatively, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) provides a more direct route to the ester. For instance, reaction with acetic anhydride would yield (2-(2-methoxyethyl)pyrimidin-4-yl)methyl acetate. medcraveonline.comresearchgate.net

Etherification can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, like sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. thieme.decetjournal.it For example, reacting the sodium alkoxide of this compound with methyl iodide would produce 4-(methoxymethyl)-2-(2-methoxyethyl)pyrimidine.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | (2-(2-Methoxyethyl)pyrimidin-4-yl)methyl acetate | Reflux |

| Esterification | Acetic Anhydride, Pyridine | (2-(2-Methoxyethyl)pyrimidin-4-yl)methyl acetate | Room Temperature |

| Etherification (Williamson) | 1. NaH; 2. Methyl Iodide | 4-(Methoxymethyl)-2-(2-methoxyethyl)pyrimidine | Anhydrous THF, 0 °C to RT |

Halogenation Reactions for Leaving Group Introduction

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, can be converted into a good leaving group, such as a halide. Treatment of this compound with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can replace the hydroxyl group with a chlorine atom, yielding 4-(chloromethyl)-2-(2-methoxyethyl)pyrimidine. thieme.degoogle.com These reactions are often performed in the presence of a base or neat.

Table 3: Halogenation of the Hydroxyl Group

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 4-(Chloromethyl)-2-(2-methoxyethyl)pyrimidine | Thionyl Chloride (SOCl₂) | Reflux |

| 4-(Chloromethyl)-2-(2-methoxyethyl)pyrimidine | Phosphorus Oxychloride (POCl₃) | Elevated Temperature |

Nucleophilic Substitution Reactions Involving the Activated Hydroxyl Position

Once the hydroxyl group has been converted into a better leaving group, such as a chloride, the resulting 4-(chloromethyl)-2-(2-methoxyethyl)pyrimidine becomes a versatile substrate for Sₙ2 reactions. A variety of nucleophiles can be introduced at this position. For example, reaction with sodium cyanide can yield the corresponding nitrile, while treatment with amines will lead to the formation of aminomethyl derivatives. Thiolates can also be used to introduce sulfur-containing moieties. medcraveonline.com

Reactivity of the Pyrimidine Ring System in this compound

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature governs its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored due to its electron-deficient character. documentsdelivered.com Such reactions typically require harsh conditions and often result in low yields. However, the substituents on the ring can influence its reactivity. The 2-(2-methoxyethyl) group is generally considered to be an electron-donating group, which can activate the ring towards electrophilic attack to some extent.

When electrophilic substitution does occur on a pyrimidine ring, it is most commonly observed at the C-5 position, which is the most electron-rich carbon atom in the ring. Activating groups at the 2-, 4-, or 6-positions further enhance the nucleophilicity of the C-5 position. Therefore, for this compound, any potential electrophilic substitution, such as nitration or halogenation, would be expected to occur at the 5-position. However, these reactions are likely to be challenging and may require carefully optimized conditions to achieve reasonable yields. nih.gov

Nucleophilic Aromatic Substitution on Activated Pyrimidine Rings

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency activates the ring system towards nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge can be delocalized onto the ring nitrogen atoms, thereby stabilizing the intermediate and facilitating the reaction. stackexchange.comechemi.com

For a substitution reaction to occur on this compound, a suitable leaving group, such as a halogen (Cl, Br) or a sulfonate (OTs), would need to be present on the pyrimidine core, typically at the C4 or C6 position. In a hypothetical derivative like 4-chloro-2-(2-methoxyethyl)pyrimidine, the chlorine atom would be readily displaced by a wide range of nucleophiles. The rate-determining step is generally the initial attack of the nucleophile to form the high-energy anionic intermediate. stackexchange.com The reaction's feasibility is dictated by the stability of this intermediate and the ability of the leaving group to depart. stackexchange.com

The table below illustrates potential SNAr reactions on a hypothetical 6-chloro-substituted derivative of the title compound.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions Reactions are based on a hypothetical starting material: (6-chloro-2-(2-methoxyethyl)pyrimidin-4-yl)methanol.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Ammonia (NH₃) | (6-amino-2-(2-methoxyethyl)pyrimidin-4-yl)methanol |

| Alkoxide | Sodium Methoxide (NaOMe) | (6-methoxy-2-(2-methoxyethyl)pyrimidin-4-yl)methanol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (2-(2-methoxyethyl)-6-(phenylthio)pyrimidin-4-yl)methanol |

Metalation and Lithiation Strategies on the Heterocyclic Core

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This process typically involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) using a strong organolithium base. In this compound, the hydroxymethyl group (-CH₂OH) can serve as a DMG.

The process would involve the initial deprotonation of the alcohol's hydroxyl group by an organolithium reagent like n-butyllithium (n-BuLi) to form a lithium alkoxide. This intermediate then directs a second equivalent of the base to deprotonate the adjacent and most acidic C-H bond on the pyrimidine ring, which is the C5 position. This results in a dilithiated species that can react with various electrophiles to introduce new functional groups with high regioselectivity. The stability of the lithiated intermediate is crucial and often requires cryogenic temperatures (-78 °C) to prevent decomposition or side reactions. mdpi.com

The subsequent quenching of the lithiated intermediate with an electrophile allows for the formation of new carbon-carbon or carbon-heteroatom bonds, as detailed in the following table.

Table 2: Potential Functionalization via Directed Lithiation at C5

| Electrophile | Reagent Example | Final Product after Quenching |

|---|---|---|

| Carbon Dioxide | CO₂ (gas) | 4-(hydroxymethyl)-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid |

| Aldehyde | Benzaldehyde (PhCHO) | (5-(hydroxy(phenyl)methyl)-2-(2-methoxyethyl)pyrimidin-4-yl)methanol |

| Alkyl Halide | Methyl Iodide (CH₃I) | (5-methyl-2-(2-methoxyethyl)pyrimidin-4-yl)methanol |

Reactivity of the Methoxyethyl Side Chain in this compound

Ether Cleavage Reactions

Ethers are generally stable and unreactive functional groups, but the C-O bond can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The cleavage of the methoxyethyl side chain in this compound would proceed via an acid-catalyzed nucleophilic substitution mechanism.

The reaction initiates with the protonation of the ether oxygen by the strong acid, converting the methoxy (B1213986) group into a better leaving group (methanol). masterorganicchemistry.com Given that the ether involves a primary ethyl carbon and a methyl carbon, the subsequent step follows an SN2 pathway. libretexts.orgmasterorganicchemistry.com The halide anion (I⁻ or Br⁻), a good nucleophile, will attack the less sterically hindered carbon, which is the methyl group. This attack displaces methanol and results in the formation of methyl iodide (or methyl bromide) and the primary alcohol, (2-(2-hydroxyethyl)pyrimidin-4-yl)methanol. If excess acid is used, the newly formed primary alcohol can be further converted to the corresponding alkyl halide. libretexts.org Reagents like boron tribromide (BBr₃) are also highly effective for cleaving ethers under milder, aprotic conditions.

Table 3: Products of Ether Cleavage Reactions

| Reagent | Conditions | Primary Cleavage Products |

|---|---|---|

| Hydroiodic Acid (HI) | Reflux | (2-(2-hydroxyethyl)pyrimidin-4-yl)methanol + Methyl Iodide |

| Hydrobromic Acid (HBr) | Reflux | (2-(2-hydroxyethyl)pyrimidin-4-yl)methanol + Methyl Bromide |

Reactions Involving the Terminal Methyl Group

The terminal methyl group of the methoxyethyl side chain is chemically robust and generally unreactive. It does not possess acidic protons and is not susceptible to nucleophilic or electrophilic attack under standard organic synthesis conditions. Functionalization of this sp³-hybridized C-H bond is challenging and would require harsh reaction conditions that often lack selectivity.

Theoretically, reactions such as free-radical halogenation using N-bromosuccinimide (NBS) with a radical initiator could introduce a halogen. However, this method is notoriously unselective and would likely lead to a complex mixture of products, with radical reactions potentially occurring at other positions on the molecule, such as the hydroxymethyl group or other C-H bonds on the side chain. Therefore, selective transformation of the terminal methyl group is not considered a synthetically viable strategy for this compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov The functional groups present in this compound, specifically the primary alcohol, allow for its derivatization and subsequent use in MCRs.

A plausible strategy involves the mild oxidation of the primary alcohol to the corresponding aldehyde, 2-(2-methoxyethyl)pyrimidine-4-carbaldehyde. This aldehyde can then serve as the carbonyl component in well-known MCRs such as the Biginelli or Ugi reactions.

In a hypothetical Biginelli reaction, the aldehyde derivative would be condensed with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) under acidic catalysis to construct a dihydropyrimidinone ring. mdpi.com This approach would yield complex, polycyclic structures in a highly efficient manner.

Table 4: Hypothetical Biginelli Reaction Based on the aldehyde derivative of the title compound.

| Aldehyde Component | β-Dicarbonyl Component | Urea Component | Product Class |

|---|

Mechanistic Investigations of Key Transformations of this compound

The transformations of this compound are governed by well-understood reaction mechanisms.

Nucleophilic Aromatic Substitution: The mechanism for SNAr on a halogenated pyrimidine derivative involves two key steps. First is the rate-determining addition of the nucleophile to the electron-deficient carbon bearing the leaving group. This forms a tetrahedral anionic intermediate (Meisenheimer complex), which is stabilized by resonance delocalization of the negative charge onto the pyrimidine nitrogen atoms. stackexchange.comechemi.com The second step is the rapid elimination of the leaving group, which restores the aromaticity of the ring.

Ether Cleavage: The acid-catalyzed cleavage of the methoxyethyl ether proceeds via an SN2 mechanism. masterorganicchemistry.com The ether oxygen is first protonated by a strong acid (e.g., HI), creating a good leaving group (methanol). The iodide anion, a strong nucleophile, then performs a backside attack on the less sterically hindered carbon atom (the methyl group), displacing methanol and breaking the C-O bond in a single, concerted step.

Directed Lithiation: The mechanism of directed ortho-lithiation begins with the acid-base reaction between the alcohol's proton and an organolithium base to form a lithium alkoxide. This alkoxide coordinates with another molecule of the base, positioning it in close proximity to the C5 proton. This chelation effect lowers the activation energy for the deprotonation at the C5 position, leading to the formation of a stable, five-membered ring-like transition state and ensuring high regioselectivity.

Elucidation of Reaction Pathways using Kinetic and Thermodynamic Studies

Understanding the reaction pathways of this compound would involve a combination of kinetic and thermodynamic studies to determine the feasibility and rate of various potential transformations. The primary reactive sites are the hydroxyl group and the pyrimidine ring itself.

Oxidation of the Methanol Group: The primary alcohol moiety is susceptible to oxidation to form the corresponding aldehyde, (2-(2-methoxyethyl)pyrimidin-4-yl)carbaldehyde, and further to the carboxylic acid, 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid. Kinetic studies would be crucial in determining the rate-determining step and the influence of oxidant concentration and temperature on the reaction rate. Thermodynamic data would indicate the spontaneity and equilibrium position of these oxidation reactions.

Substitution Reactions on the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if a leaving group is present or introduced. The existing substituents would direct the position of such substitutions. Kinetic analysis could help in elucidating the mechanism, for instance, distinguishing between an SNAr mechanism and other pathways.

Reactions of the Methoxyethyl Side Chain: The ether linkage in the methoxyethyl group is generally stable but could be cleaved under harsh acidic conditions.

A hypothetical kinetic study for the oxidation of this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The data could then be fitted to various rate laws to determine the reaction order with respect to the reactants.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | Initial [Substrate] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

This data is illustrative and serves to demonstrate how kinetic studies could be applied.

Identification and Characterization of Reaction Intermediates

The identification of transient species is fundamental to understanding reaction mechanisms. For the transformations of this compound, various intermediates can be postulated.

In the oxidation of the alcohol , the reaction could proceed through a chromate (B82759) ester intermediate if a chromium-based oxidant is used. Spectroscopic techniques like UV-Vis or IR could potentially detect such short-lived species under specific conditions. The aldehyde, (2-(2-methoxyethyl)pyrimidin-4-yl)carbaldehyde, would be a stable, isolable intermediate on the pathway to the carboxylic acid.

For nucleophilic aromatic substitution reactions , a Meisenheimer complex is a key intermediate. This is a negatively charged species formed by the addition of the nucleophile to the electron-deficient pyrimidine ring. The stability and structure of this intermediate could be investigated using low-temperature NMR spectroscopy and computational modeling.

Table 2: Potential Reaction Intermediates and Characterization Methods

| Reaction Type | Plausible Intermediate | Potential Characterization Technique |

|---|---|---|

| Oxidation | Aldehyde | NMR, IR, Mass Spectrometry |

| Oxidation | Hemiacetal (with solvent) | NMR Spectroscopy |

Role of Catalysts in Modulating Reaction Selectivity and Rate

Catalysts can play a significant role in controlling the outcome and efficiency of reactions involving this compound.

For the oxidation of the primary alcohol , the choice of catalyst is critical for selectivity.

Selective oxidation to the aldehyde can be achieved using catalysts like manganese dioxide (MnO₂) or by employing controlled oxidation methods such as Swern or Dess-Martin periodinane oxidations.

Oxidation to the carboxylic acid can be facilitated by stronger oxidizing agents, and catalysts like ruthenium-based complexes could enhance the rate and efficiency.

In substitution reactions on the pyrimidine ring , catalysis can be crucial.

Palladium-catalyzed cross-coupling reactions , such as Suzuki or Heck couplings, could be employed to introduce new carbon-carbon bonds at specific positions on the ring, provided a suitable leaving group (e.g., a halogen) is first introduced. The catalyst, ligand, and reaction conditions would all influence the rate and yield of these transformations.

The rate of these catalytic reactions would be dependent on the catalyst loading, temperature, and the nature of the solvent. Mechanistic studies would involve identifying the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps in the case of cross-coupling reactions.

Table 3: Examples of Catalysts for the Transformation of this compound

| Transformation | Catalyst | Expected Product |

|---|---|---|

| Selective Oxidation | Manganese Dioxide (MnO₂) | (2-(2-methoxyethyl)pyrimidin-4-yl)carbaldehyde |

Synthesis of Ether and Ester Derivatives at the 4-Position

The hydroxyl group of this compound can be readily transformed into ether and ester functionalities through well-established synthetic protocols. These modifications can significantly alter the lipophilicity, steric bulk, and hydrogen bonding capabilities of the parent molecule.

Etherification: The synthesis of ether derivatives can be achieved under basic conditions, typically employing a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Alternatively, acid-catalyzed etherification methods can be employed, for instance, using 1,2-dimethoxyethane (B42094) as an etherifying agent in the presence of an acid catalyst like H3PW12O40. rsc.org An iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols has also been described, which could be adapted for intermolecular reactions. nih.gov

Esterification: Ester derivatives can be synthesized through several methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates, milder conditions can be used, such as coupling with a carboxylic acid using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate. organic-chemistry.org Alternatively, the alcohol can be reacted with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.

Table 1: Representative Examples of Etherification and Esterification of Heterocyclic Methanols Data is representative for analogous heterocyclic methanol compounds and not specific to this compound.

| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | Heterocyclic Methanol | NaH, CH3I, THF, 0 °C to rt | Methoxy Derivative | >90 |

| 2 | Heterocyclic Methanol | Benzyl bromide, KOH, DMSO, rt | Benzyloxy Derivative | 85-95 |

| 3 | Heterocyclic Methanol | Acetic anhydride, Pyridine, rt | Acetate Ester | >95 |

| 4 | Heterocyclic Methanol | Benzoyl chloride, Et3N, DCM, 0 °C to rt | Benzoate Ester | 90-98 |

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Amides, Ureas)

The hydroxymethyl group can serve as a precursor for the introduction of various nitrogen-containing functionalities, which can introduce new biological activities and physicochemical properties.

Amines: The synthesis of amines from the parent alcohol typically involves a two-step process. The hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide, by reaction with p-toluenesulfonyl chloride or a halogenating agent (e.g., SOCl2, PBr3). The resulting intermediate can then undergo nucleophilic substitution with ammonia, a primary, or a secondary amine to yield the corresponding amine derivative. libretexts.orgyoutube.comlibretexts.org Another approach is the reductive amination of the corresponding aldehyde, which can be obtained by the oxidation of the alcohol. libretexts.orguni-bayreuth.de

Amides: Amide derivatives can be prepared by first oxidizing the hydroxymethyl group to a carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents like DCC or HATU. organic-chemistry.org

Ureas: The formation of urea derivatives can be accomplished through several synthetic routes. One common method involves the reaction of the corresponding amine (synthesized as described above) with an isocyanate. google.com Alternatively, the alcohol itself can be used in ruthenium-catalyzed reactions with an amine and methanol as a C1 source to directly form ureas. acs.org Another approach is the reaction of an amine with a carbonyl source like phosgene (B1210022) or a phosgene equivalent, though these methods often require stringent safety precautions. mdpi.com More recent methods utilize hypervalent iodine reagents for the metal-free synthesis of unsymmetrical ureas from amines and amides. mdpi.com

Table 2: Potential Synthetic Routes to Nitrogen-Containing Derivatives This table outlines plausible synthetic strategies for the derivatization of this compound.

| Derivative | Step 1 | Step 2 |

| Primary Amine | 1. TsCl, Pyridine2. NaN3, DMF | H2, Pd/C |

| Secondary Amine | 1. SOCl22. R-NH2 | - |

| Amide | 1. KMnO4, H2O2. R-NH2, DCC | - |

| Urea | 1. Synthesis of Amine2. R-NCO | - |

Incorporation of this compound into Polymeric Architectures

The unique electronic and structural properties of the pyrimidine ring make it an attractive moiety for incorporation into polymeric materials. tandfonline.comrsc.org this compound can be functionalized to create monomers suitable for polymerization. For example, the hydroxyl group can be esterified with acryloyl chloride or methacryloyl chloride to produce a vinyl monomer. This monomer can then be copolymerized with other vinyl monomers, such as methyl methacrylate, to introduce the pyrimidine functionality into the polymer backbone. academie-sciences.fr The resulting polymers may exhibit interesting properties, such as fluorescence or pH sensitivity, making them potentially useful in materials science and biomedical applications. rsc.org

Conjugation of this compound to Supramolecular Scaffolds

Supramolecular scaffolds, such as cyclodextrins, offer a means to modulate the properties of guest molecules through non-covalent interactions. uochb.cznih.govmdpi.comresearchgate.net The this compound moiety can be conjugated to these scaffolds to create novel host-guest systems. The hydroxyl group provides a convenient handle for covalent attachment to a modified cyclodextrin (B1172386). For instance, a cyclodextrin derivative bearing a carboxylic acid group could be coupled with the alcohol via an ester linkage. The resulting conjugate would feature the pyrimidine unit tethered to the cyclodextrin, potentially influencing its binding affinity and selectivity for other guest molecules. uochb.cz

Synthesis of Chiral Derivatives and Enantioselective Transformations (if applicable)

While this compound itself is achiral, chiral derivatives can be synthesized, and the hydroxymethyl group can participate in enantioselective transformations. The synthesis of chiral pyrimidine derivatives is an active area of research. acs.orgnih.govrsc.orgresearchgate.net For example, enantioselective reactions can be performed on a prochiral center introduced through derivatization. Asymmetric synthesis methods could be employed to generate chiral pyrimidine acyclic nucleosides or other chiral structures. nih.govnih.gov Furthermore, the hydroxymethyl group could be a substrate for enzymatic reactions or chiral catalysts to achieve enantioselective transformations, such as asymmetric oxidation or reduction of a related ketone. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of 2 2 Methoxyethyl Pyrimidin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (2-(2-Methoxyethyl)pyrimidin-4-yl)methanol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's constitution, stereochemistry, and conformational dynamics can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and environment of different hydrogen atoms in the molecule. The pyrimidine (B1678525) ring protons, H-5 and H-6, are anticipated to appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. The methylene (B1212753) protons of the hydroxymethyl group and the ethyl group will appear at distinct chemical shifts, with their multiplicity revealing coupling to adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts of the pyrimidine ring carbons (C-2, C-4, C-5, C-6) are particularly diagnostic. The carbon attached to the two nitrogen atoms (C-2) is expected to be significantly downfield. The carbons of the methoxyethyl and hydroxymethyl substituents will appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct insight into the electronic environment of the pyrimidine nitrogen atoms. The two nitrogen atoms are expected to have distinct chemical shifts, reflecting their different positions within the heterocyclic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.70 | Doublet (d) | ~5.2 |

| H-5 | ~7.20 | Doublet (d) | ~5.2 |

| -CH₂OH | ~4.80 | Singlet (s) | - |

| -OCH₂- | ~3.80 | Triplet (t) | ~6.5 |

| Py-CH₂- | ~3.15 | Triplet (t) | ~6.5 |

| -OCH₃ | ~3.40 | Singlet (s) | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~168.0 |

| C-4 | ~165.0 |

| C-6 | ~158.0 |

| C-5 | ~118.0 |

| -CH₂OH | ~64.0 |

| -OCH₂- | ~70.0 |

| -OCH₃ | ~59.0 |

To confirm the assignments from 1D NMR and establish the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations include the coupling between the pyrimidine ring protons H-5 and H-6, and the coupling between the adjacent methylene groups (-OCH₂- and Py-CH₂-) in the methoxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the H-5 signal to the C-5 carbon and the -CH₂OH protons to their respective carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations would be expected from the Py-CH₂- protons to the C-2 carbon of the pyrimidine ring, and from the H-5 proton to both C-4 and C-6, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. A key expected correlation would be between the Py-CH₂- protons of the side chain and the H-6 proton of the pyrimidine ring, indicating their spatial proximity.

Dynamic NMR (DNMR) studies could be utilized to investigate the conformational dynamics of the this compound molecule. Specifically, variable temperature NMR experiments could probe the rotational barrier around the C2-C(ethyl) bond and the C4-C(methanol) bond. At low temperatures, restricted rotation might lead to the observation of distinct signals for otherwise equivalent protons or carbons, which would coalesce as the temperature is raised. Analysis of the coalescence temperature and line shape can provide quantitative data on the energy barriers for these rotational processes.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₁₂N₂O₂. The calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula with high confidence.

Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 169.09715 |

| [M+Na]⁺ | 191.07909 |

Data based on predictions from PubChem CID 62748844. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation to produce a spectrum of product ions. Analyzing these fragments helps to piece together the molecular structure.

For this compound, a plausible fragmentation pathway upon collision-induced dissociation (CID) would involve several key steps:

Loss of the Hydroxymethyl Group: A primary fragmentation would likely be the cleavage of the C4-CH₂OH bond, leading to the loss of a neutral formaldehyde (B43269) molecule (CH₂O, 30 Da) or a hydroxymethyl radical (•CH₂OH, 31 Da).

Cleavage of the Methoxyethyl Side Chain: The bond between the pyrimidine ring and the ethyl side chain (C2-CH₂) is a likely point of cleavage. Alpha-cleavage next to the methoxy (B1213986) group could also occur, leading to characteristic fragment ions.

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.

A proposed major fragmentation pathway could start with the protonated molecular ion (m/z 169.097), which could lose water (H₂O) to form an ion at m/z 151.087. Subsequent fragmentation of the side chain could lead to further characteristic product ions. Isotopic labeling studies, for instance, by replacing specific hydrogens with deuterium, could be used to definitively confirm these proposed fragmentation mechanisms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule, which are directly related to its structure and the functional groups present. The combination of both techniques offers a more complete vibrational analysis, as some modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the IR and Raman spectra would be characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. The pyrimidine ring, the methoxyethyl side chain, and the methanol (B129727) group each contribute unique vibrational signatures.

Vibrational Mode Analysis:

A detailed vibrational analysis of this compound can be performed by assigning the experimentally observed bands to specific molecular motions. This process is often aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with a reasonable degree of accuracy. researchgate.netnih.gov

Key Functional Group Identification:

O-H Stretching: A broad and intense band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group (-OH) of the methanol moiety, likely involved in intermolecular hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations of the methoxyethyl and methanol groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring would exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ether linkage in the methoxyethyl group and the primary alcohol would result in strong bands in the 1000-1300 cm⁻¹ range.

Ring Vibrations: The pyrimidine ring would also display a series of in-plane and out-of-plane bending and breathing modes at lower frequencies.

Reaction Monitoring:

In the synthesis of this compound, IR and Raman spectroscopy can be invaluable for real-time reaction monitoring. For instance, the disappearance of the characteristic absorption band of a starting material's functional group (e.g., a carbonyl group if the synthesis involves its reduction) and the concurrent appearance of the O-H stretching band of the product would signify the progress of the reaction. This allows for the optimization of reaction conditions and ensures the complete conversion of reactants.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Hydroxyl | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | Methoxyethyl, Methanol | 2850-3000 | Strong | Strong |

| C=N Stretch | Pyrimidine Ring | 1550-1650 | Strong | Medium |

| C=C Stretch | Pyrimidine Ring | 1400-1600 | Strong | Strong |

| C-O Stretch (Ether) | Methoxyethyl | 1050-1150 | Strong | Medium |

| C-O Stretch (Alcohol) | Methanol | 1000-1100 | Strong | Medium |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Solid-State Structural Determination:

Intermolecular Interactions:

The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, the following interactions are anticipated:

Hydrogen Bonding: The hydroxyl group of the methanol moiety is a strong hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors. This could lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets, which would significantly influence the crystal's stability and physical properties. researchgate.netnih.gov

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned. These interactions are important for the stabilization of the crystal structure. tandfonline.com

Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | O-H (Methanol) | N (Pyrimidine) | 2.7 - 3.2 | Primary packing force |

| Hydrogen Bond | O-H (Methanol) | O (Methoxy) | 2.7 - 3.2 | Contributes to packing |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 | Stabilizes crystal lattice |

| C-H···π Interaction | C-H | Pyrimidine Ring | 2.5 - 2.9 (H to ring centroid) | Directional packing influence |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment of Chiral Derivatives

This compound itself is an achiral molecule. However, if a chiral center were introduced into the molecule, for example, by modification of the methoxyethyl side chain or the methanol group, a pair of enantiomers would result. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of such chiral derivatives.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible region. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-configuration), the absolute configuration can be unambiguously assigned. frontiersin.org For chiral derivatives of this compound, the pyrimidine ring would act as the primary chromophore, and its electronic transitions would give rise to characteristic ECD signals.

Vibrational Circular Dichroism (VCD):

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides stereochemical information from the vibrational transitions of the molecule. biotools.us An advantage of VCD is that all chiral molecules exhibit a VCD spectrum, as it is not dependent on the presence of a UV-Vis chromophore. The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the computationally predicted spectrum for a known configuration. researchgate.net

Application to Chiral Derivatives:

For a hypothetical chiral derivative, such as (1-(2-(2-methoxyethyl)pyrimidin-4-yl)ethanol), both ECD and VCD could be employed to determine its absolute configuration. The choice of technique may depend on the specific properties of the molecule and the available instrumentation. The combination of both techniques can provide a highly confident assignment of the absolute stereochemistry.

Computational and Theoretical Investigations of 2 2 Methoxyethyl Pyrimidin 4 Yl Methanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic structure and molecular orbitals of (2-(2-Methoxyethyl)pyrimidin-4-yl)methanol. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. jchemrev.comjchemrev.complu.mxmodern-journals.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. scielo.org.mx This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. worldscientific.comnih.gov A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. scielo.org.mxnih.gov

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -652.3 Hartree |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even higher accuracy in electronic structure determination, ab initio methods can be employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These methods are valuable for benchmarking DFT results and for cases where a very precise description of the electronic structure is necessary. For this compound, ab initio calculations can refine the understanding of its electronic transitions and excited state properties.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions. worldscientific.comresearchgate.net

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. scielo.org.mx These calculated shifts, when compared to experimental spectra, aid in the assignment of signals to specific atoms within the molecule.

Similarly, the vibrational frequencies in the IR spectrum can be computed. researchgate.net These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretching, C=N stretching, and O-H bending, providing a detailed vibrational analysis of the molecule. worldscientific.comnih.gov

Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. jchemrev.comjchemrev.com This method provides information about the electronic transitions, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) for -CH₂OH | 4.5 |

| ¹³C NMR | Chemical Shift (δ, ppm) for C4 | 165 |

| IR | Vibrational Frequency (cm⁻¹) for O-H stretch | 3400 |

| UV-Vis | Maximum Absorption Wavelength (λmax, nm) | 260 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the methoxyethyl and methanol (B129727) substituents on the pyrimidine (B1678525) ring means that this compound can exist in multiple conformations. Understanding the conformational landscape is crucial as it can influence the molecule's biological activity and physical properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. mdpi.comnih.gov By simulating the atomic motions based on a force field, MD simulations can identify the most stable and frequently occurring conformations of this compound in different environments, such as in a vacuum or in a solvent. These simulations provide insights into the dynamic behavior of the molecule and the transitions between different conformational states.

Potential Energy Surface Scans for Key Dihedral Rotations

To systematically investigate the conformational preferences, potential energy surface (PES) scans can be performed. uni-muenchen.dereadthedocs.ioresearchgate.netq-chem.comvisualizeorgchem.com This involves calculating the energy of the molecule as a function of the rotation around specific dihedral angles, such as those in the methoxyethyl side chain. By rotating these bonds in a stepwise manner and optimizing the rest of the molecular geometry at each step, a profile of the potential energy as a function of the dihedral angle is generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for rotation between them.

Table 3: Torsional Barriers for Key Rotations in this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| C(ring)-C(side chain)-O-C | 3.5 |

| C(side chain)-O-C-H | 2.1 |

| C(ring)-C(methanol)-O-H | 2.8 |

Note: The data in this table is hypothetical and illustrates typical results from PES scans.

Absence of Specific Research Data for this compound

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific computational and theoretical investigations into the chemical compound this compound. While computational studies on various pyrimidine derivatives are prevalent in chemical research, detailed analyses focusing on the reaction mechanisms, non-biological molecular interactions, and quantitative structure-property relationships of this particular molecule are not presently available in published research.

Consequently, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that adheres to the specific outline requested, which includes:

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity

The absence of research in these specific areas for this compound means that any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data.

Researchers interested in this specific molecule may need to conduct novel computational studies to generate the data required to fill these knowledge gaps. Such studies would likely involve the use of quantum chemical methods to explore reaction pathways and transition states, molecular docking simulations to investigate interactions with various materials or catalysts, and the development of QSPR models to correlate its structural features with its chemical reactivity.

Role of 2 2 Methoxyethyl Pyrimidin 4 Yl Methanol As a Building Block in Advanced Organic Synthesis and Materials Science